

# BC1618: A Technical Guide to a Novel AMPK Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BC1618   |           |
| Cat. No.:            | B8144711 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BC1618** is a novel, orally active small molecule that presents a promising new therapeutic avenue for metabolic diseases, particularly type 2 diabetes.[1][2] It functions as an inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-activated protein kinase (pAmpkα) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48, **BC1618** effectively stabilizes the active form of Ampk, leading to prolonged downstream signaling. This unique mechanism of action, which focuses on preventing the degradation of activated Ampk rather than stimulating its activation, distinguishes it from other Ampk activators like metformin and AICAR. Preclinical studies in obese mouse models have demonstrated that **BC1618** improves hepatic insulin sensitivity, promotes mitochondrial fission, and facilitates autophagy. This document provides a comprehensive technical overview of **BC1618**, including its mechanism of action, preclinical data, and detailed experimental protocols.

# **Chemical Properties and Synthesis**

**BC1618** is a synthetic small molecule with the chemical formula C24H24F3NO2 and a molecular weight of 415.45 g/mol.

Table 1: Chemical Identifiers and Properties of **BC1618** 



| Property          | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 1-(dibenzylamino)-3-(4-<br>(trifluoromethyl)phenoxy)propan-2-ol       |
| CAS Number        | 2222094-18-8                                                          |
| Molecular Formula | C24H24F3NO2                                                           |
| Molecular Weight  | 415.45                                                                |
| Appearance        | White to off-white solid                                              |
| Solubility        | Insoluble in water; Soluble in DMSO (83 mg/mL) and Ethanol (83 mg/mL) |

The synthesis of **BC1618** involves the reaction of dibenzylamine with 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane. The introduction of a trifluoromethyl group was a key step in improving the compound's metabolic stability and pharmacokinetic profile.

### **Mechanism of Action**

**BC1618**'s primary mechanism of action is the inhibition of the F-box protein Fbxo48. Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the active, phosphorylated form of Ampkα (pAmpkα) for polyubiquitylation and subsequent degradation by the proteasome.

By binding to a cavity in Fbxo48, **BC1618** disrupts the interaction between Fbxo48 and pAmpk $\alpha$ . This prevents the degradation of pAmpk $\alpha$ , leading to its accumulation and sustained downstream signaling. This is a novel approach to enhancing Ampk activity, as it preserves the already activated enzyme pool.





Click to download full resolution via product page

Mechanism of Action of BC1618.

Downstream of Ampk activation, **BC1618** has been shown to:

- Promote Mitochondrial Fission: By increasing the phosphorylation of Mitochondrial Fission Factor (Mff).
- Facilitate Autophagy: Through the phosphorylation of Ulk1 and suppression of mTORC1 activity.
- Improve Hepatic Insulin Sensitivity: By inhibiting hepatic glucose production.

# Preclinical Data In Vitro Efficacy

**BC1618** has demonstrated significantly greater potency in stimulating Ampk-dependent signaling compared to metformin and AICAR.



Table 2: In Vitro Activity of BC1618

| Parameter                               | Cell Line                                      | Concentration | Incubation<br>Time | Result                                                                                |
|-----------------------------------------|------------------------------------------------|---------------|--------------------|---------------------------------------------------------------------------------------|
| pAmpkα & pACC<br>Induction              | BEAS-2B cells                                  | 0-2 μΜ        | 16 h               | Dose-dependent increase in pAmpkα and pACC protein levels.                            |
| pAmpkα & pACC<br>Induction              | Human primary-<br>like hepatocytes<br>(HepaRG) | 0.1-2 μΜ      | 16 h               | Dose- and time-<br>dependent<br>increases in<br>pAmpkα and<br>pACC protein<br>levels. |
| Fbxo48/pAmpkα<br>Interaction            | -                                              | 1 μΜ          | -                  | Effectively disrupts the interaction.                                                 |
| Potency vs.<br>Metformin                | -                                              | -             | -                  | Over 1,000-fold<br>more potent in<br>stimulating<br>pAmpkα.                           |
| Minimal Efficacious Concentration (MEC) | -                                              | 0.6 μΜ        | -                  | -                                                                                     |

## **In Vivo Efficacy and Pharmacokinetics**

In high-fat diet-induced obese mice, BC1618 improved hepatic insulin sensitivity.

Table 3: In Vivo Pharmacokinetics of BC1618 in Mice



| Route of<br>Administration | Dosage   | Peak Plasma<br>Concentration<br>(Cmax) | Time to Peak<br>(Tmax) | Plasma<br>Concentration<br>at 4h |
|----------------------------|----------|----------------------------------------|------------------------|----------------------------------|
| Oral                       | 20 mg/kg | 2,000 ng/mL                            | 0.5 h                  | 500 ng/mL                        |

**BC1618** exhibits excellent oral bioavailability. Acute dosing in mice led to a marked increase in phosphorylated Ampkα in the liver, heart, and skeletal muscle.

## **Safety and Tolerability**

**BC1618** was well-tolerated in mice. A three-month toxicity study showed no alterations in tissue histology or clinical markers such as creatinine, LDH, ALT, and creatine kinase activity compared to the vehicle control. In another study, administration of 15 and 30 mg/kg/day in drinking water for 3 months exhibited no obvious toxicity.

# Experimental Protocols In Vitro Fbxo48 Inhibition Assay

Objective: To determine the effect of **BC1618** on the interaction between Fbxo48 and pAmpka.

#### Methodology:

- Transfect 293T cells with Fbxo48-V5.
- Treat the transfected cells with either DMSO (control) or BC1618 (3 μM) for 30 minutes.
- Wash the cells and fractionate them into 10 equal aliquots.
- Subject the aliquots to a range of increasing temperatures to induce protein denaturation.
- Centrifuge at high speed to precipitate the heat-denatured proteins.
- Collect the soluble protein fraction from each temperature point.
- Perform immunoblotting for Fbxo48. A shift in the thermal denaturation curve in the presence of BC1618 indicates direct binding and stabilization of Fbxo48.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BC1618: A Technical Guide to a Novel AMPK Stabilizer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144711#what-is-bc1618-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com